[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde is a complex organic compound that belongs to the indole family This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and an indole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation, where the indole compound reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced via methylation using a methylating agent like dimethyl sulfate or methyl iodide.
Acetaldehyde Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
Reduction: [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, analgesic, and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new drugs and crop protection agents.
Mechanism of Action
The mechanism of action of [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid]: A related compound with a carboxylic acid group instead of an aldehyde group.
[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide]: A compound with an amide group, used in medicinal chemistry.
Uniqueness
[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This functional group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
24438-49-1 |
---|---|
Molecular Formula |
C19H16ClNO3 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde |
InChI |
InChI=1S/C19H16ClNO3/c1-12-16(9-10-22)17-11-15(24-2)7-8-18(17)21(12)19(23)13-3-5-14(20)6-4-13/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
JBXVGBVIYMBFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.